molecular formula C48H38F8N8O8S4 B610432 Redaporfin CAS No. 1224104-08-8

Redaporfin

Cat. No. B610432
M. Wt: 1135.1072
InChI Key: CKRVBMUJCFKRND-ZXWMLXKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Redaporfin, also known as F-2BMet or LUZ-11, is a photosensitizer for Photodynamic Therapy (PDT) of cancer. Redaporfin showed a high efficacy in the treatment of male BALB/c mice with subcutaneously implanted colon (CT26) tumours. Vascular-PDT with 1.5 mg/kg redaporfin and a light dose of 74 J/cm² led to the complete tumour regression in 83% of the mice.

Scientific Research Applications

1. Mechanism of Action in Cancer Treatment

Redaporfin, a synthetic bacteriochlorin, is primarily investigated for its role in photodynamic therapy (PDT) against cancer. It's currently undergoing clinical trials for advanced head and neck cancer. The mechanism involves local illumination of the tumor after systemic administration of redaporfin, leading to reactive oxygen species (ROS) generation and tumor destruction. Redaporfin is noted for its high ROS quantum yield and stability, allowing for effective treatment of deeper lesions. Unlike standard chemotherapy, PDT with redaporfin offers localized toxicity, reducing overall side effects while effectively destroying tumor tissue and vasculature. This agent has shown potential in preclinical studies, achieving significant tumor cure rates and inducing immunogenic cell death, which could be beneficial in eliciting antitumor immunity (Gomes-da-Silva et al., 2018).

2. Selective Targeting of Cellular Structures

Research has highlighted redaporfin’s unique ability to selectively target the endoplasmic reticulum (ER) and Golgi apparatus (GA) in cancer cells. This selective tropism results in ROS-dependent damage to these organelles, leading to ER stress and the inhibition of GA-dependent protein secretion. This characteristic makes redaporfin distinct in its action against tumor cells, causing significant cellular disruption and death (Gomes-da-Silva et al., 2018).

3. Enhanced Efficacy through Formulations

Innovative formulations have been explored to enhance the efficacy of redaporfin-PDT. A study using Pluronic-based formulations demonstrated improved therapeutic outcomes against pigmented melanoma. The formulation increased redaporfin’s cellular uptake and oxidative stress, leading to more effective tumor destruction. This approach highlights the potential of combining redaporfin with other substances to overcome the resistance of certain cancer cells, like melanoma, to PDT (Pucelik et al., 2016).

4. Potential in Photodynamic Therapy for Lung Cancer

A study involving a lung cancer mouse model demonstrated that various photodynamic therapy protocols using redaporfin could significantly affect tumor oxygenation and blood flow. The treatment focused on vascular destruction, leading to an effective long-term antineoplastic response. This finding suggests that redaporfin-PDT could be particularly effective in treating lung cancer by strategically managing oxygen levels and blood supply to the tumor (Karwicka et al., 2019).

properties

CAS RN

1224104-08-8

Product Name

Redaporfin

Molecular Formula

C48H38F8N8O8S4

Molecular Weight

1135.1072

IUPAC Name

3,3',3'',3'''-(7H,8H,17H,18H-porphyrin-5,10,15,20-tetrayl)tetrakis(2,4-difluoro-N-methylbenzenesulfonamide)

InChI

InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3/b41-25+,41-26+,42-27+,42-29+,43-28+,43-30+,44-31+,44-32+

InChI Key

CKRVBMUJCFKRND-ZXWMLXKTSA-N

SMILES

O=S(C1=CC=C(F)C(/C2=C3CCC(/C(C4=C(F)C(S(=O)(NC)=O)=CC=C4F)=C5C=C/C(N/5)=C(C6=C(F)C(S(=O)(NC)=O)=CC=C6F)/C(CC/7)=NC7=C(C8=C(F)C(S(=O)(NC)=O)=CC=C8F)/C9=CC=C2N9)=N\3)=C1F)(NC)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

F-2BMet;  LUZ-11;  F2BMet;  LUZ11;  F 2BMet;  LUZ 11

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Redaporfin
Reactant of Route 2
Redaporfin
Reactant of Route 3
Redaporfin
Reactant of Route 4
Redaporfin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Redaporfin
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Redaporfin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.